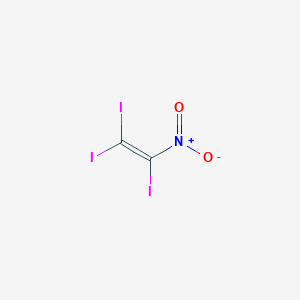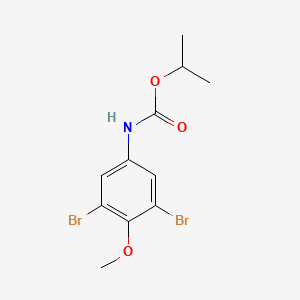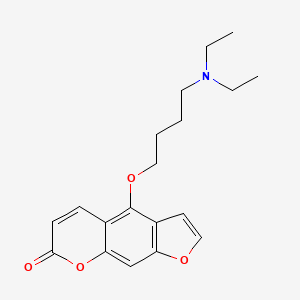
7H-Furo(3,2-g)(1)benzopyran-7-one, 4-(4-(diethylamino)butoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7H-Furo(3,2-g)(1)benzopyran-7-one, 4-(4-(diethylamino)butoxy)-: is a complex organic compound with a unique structure that combines elements of furan and benzopyran
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Furo(3,2-g)(1)benzopyran-7-one, 4-(4-(diethylamino)butoxy)- typically involves multiple steps, starting from simpler precursor molecules. The process often includes:
Formation of the Furobenzopyran Core: This step involves the cyclization of appropriate precursors to form the furobenzopyran core. Common reagents include acids or bases to facilitate the cyclization reaction.
Attachment of the Diethylamino Group: The diethylamino group is introduced through a substitution reaction, where a suitable leaving group on the precursor is replaced by the diethylamino group.
Final Functionalization: The butoxy group is attached in the final step, often through an etherification reaction using appropriate alcohols and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, hydrogen gas with catalysts like palladium or platinum.
Substitution: Halides, amines, and other nucleophiles in the presence of suitable solvents and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
7H-Furo(3,2-g)(1)benzopyran-7-one, 4-(4-(diethylamino)butoxy)-: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 7H-Furo(3,2-g)(1)benzopyran-7-one, 4-(4-(diethylamino)butoxy)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bergapten (5-Methoxypsoralen): A furanocoumarin with similar structural elements, known for its use in phototherapy.
Isopimpinellin (5,8-Dimethoxypsoralen): Another furanocoumarin with applications in phototherapy and as a chemical probe.
Heraclenin: A compound with a similar furobenzopyran core, known for its biological activities.
Uniqueness
7H-Furo(3,2-g)(1)benzopyran-7-one, 4-(4-(diethylamino)butoxy)- stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its diethylamino and butoxy groups provide distinct properties that differentiate it from other similar compounds.
Propriétés
Numéro CAS |
85985-45-1 |
|---|---|
Formule moléculaire |
C19H23NO4 |
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
4-[4-(diethylamino)butoxy]furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C19H23NO4/c1-3-20(4-2)10-5-6-11-23-19-14-7-8-18(21)24-17(14)13-16-15(19)9-12-22-16/h7-9,12-13H,3-6,10-11H2,1-2H3 |
Clé InChI |
DDFQTRWPXCHIJQ-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCCCOC1=C2C=CC(=O)OC2=CC3=C1C=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-octylthiourea](/img/structure/B14406480.png)
![1-[3-(2-Methoxyphenyl)prop-1-en-2-yl]-4-methylnaphthalene](/img/structure/B14406483.png)

![5-(Diethylamino)-2-[(E)-(1,3-thiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14406497.png)
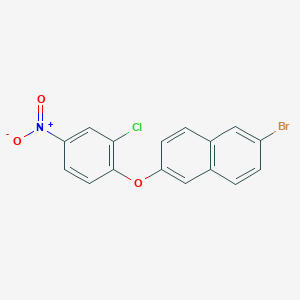
![N-[2-(Ethylamino)-5-nitrophenyl]propanamide](/img/structure/B14406511.png)
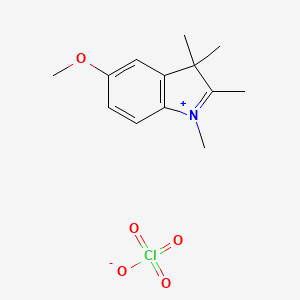



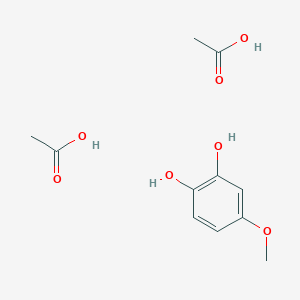
![1,1',1'',1''',1'''',1'''''-[Benzene-1,2,3,4,5,6-hexaylhexakis(oxy)]hexabenzene](/img/structure/B14406544.png)
